molecular formula C11H7NO5 B2503593 5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde CAS No. 384856-32-0

5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde

Cat. No. B2503593
CAS RN: 384856-32-0
M. Wt: 233.179
InChI Key: ZDEXCJDRCDYNDC-UHFFFAOYSA-N
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Description

5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde is a compound that belongs to the class of furan-2-carbaldehydes, which are biomass-derived chemicals. These compounds have been studied for their potential as green C1 building blocks in the synthesis of bioactive molecules, such as quinazolin-4(3H)-ones, without the need for protecting groups typically required for hydroxyl, carboxyl, amide, or secondary amino groups .

Synthesis Analysis

The synthesis of furan-2-carbaldehyde derivatives can be achieved through various methods. One approach involves the use of ligand-free photocatalytic C–C bond cleavage, where conjugated N,O-tridentate copper complexes act as photoinitiators under visible light . Another method includes the asymmetric Diels-Alder reactions between furan and chiral nitroalkenes derived from sugars, which yield nitro-substituted bicyclic aldehydes that can be further processed to obtain the desired furan-2-carbaldehyde derivatives .

Molecular Structure Analysis

The molecular structure of this compound includes a furan ring attached to a formyl group and a phenyl ring with nitro and hydroxy substituents. The thermodynamic properties of similar nitrophenyl furan-2-carbaldehyde isomers have been studied, providing insights into their molecular nature and stability .

Chemical Reactions Analysis

Furan-2-carbaldehydes can undergo various chemical reactions. For instance, they can be selectively oxidized to produce dicarbaldehydes, as demonstrated by the oxidation of 5-(hydroxymethyl)furfural to furan-2,5-dicarbaldehyde using sodium nitrite in phosphoric acid . Additionally, Vilsmeier formylation has been used to prepare a series of heterocyclic 2-carbaldehydes, including those with furan rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbaldehyde derivatives, including this compound, have been characterized through various methods. The enthalpy of formation and combustion in the condensed state has been determined using precision bomb combustion calorimetry, providing valuable data for understanding the energetic aspects of these compounds . The thermodynamic properties, such as enthalpies, entropies, and Gibbs energies of sublimation and evaporation, have been calculated using the Clapeyron–Clausius equation, which aids in the optimization of synthesis, purification, and application processes .

Scientific Research Applications

Thermodynamic Properties
5-(4-Hydroxy-3-nitrophenyl)furan-2-carbaldehyde, along with its isomers, has been studied for its thermodynamic properties. These studies include the determination of temperature-dependent saturated vapor pressures, standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. Such research contributes to a better understanding of the theoretical nature of these compounds and aids in optimizing their synthesis and application processes (Dibrivnyi et al., 2015).

Antimicrobial Activity
Research has shown that derivatives of this compound, specifically isoxazole derivatives, have significant antimicrobial activity. These derivatives have been tested against various bacterial strains and fungi, showing potential as effective antimicrobial agents (Dhaduk & Joshi, 2022).

Phytochemical Investigation
In phytochemical studies, compounds related to this compound have been isolated from natural sources, such as the rhizome of Gastrodia elata. These compounds were evaluated for their cytotoxicity against various human cell lines, providing valuable insights into their potential therapeutic applications (Huang et al., 2015).

Synthesis and Application in Organic Chemistry
The compound and its derivatives have been used in the synthesis of new structures with pharmacophore fragments, which are important for the design of new antimicrobial agents. Such research expands the utility of these compounds in the field of organic synthesis and drug development (Biointerface Research in Applied Chemistry, 2021).

Chemosensor Development
Research has also been conducted on crown-containing arylimines of derivatives of this compound for the development of fluorescent tautomeric chemosensors. These chemosensors are used for detecting metal ions, demonstrating the compound's application in analytical chemistry (Dubonosov et al., 2008).

Safety and Hazards

The safety and hazards associated with similar compounds include warnings for eye damage and aquatic toxicity . Precautionary measures include avoiding release to the environment and wearing protective gloves/eye protection .

Future Directions

The future directions for research on similar compounds could involve solving practical problems pertaining to the optimization of their synthesis, purification, and application. This would also provide a more thorough insight regarding the theoretical knowledge of their nature .

properties

IUPAC Name

5-(4-hydroxy-3-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c13-6-8-2-4-11(17-8)7-1-3-10(14)9(5-7)12(15)16/h1-6,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEXCJDRCDYNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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